

# PROTAC SMARCA2 degrader-7 chemical properties and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC SMARCA2 degrader-7

Cat. No.: B15579680 Get Quote

# An In-Depth Technical Guide to PROTAC SMARCA2 Degraders

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental methodologies related to PROTAC-mediated degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex and a synthetic lethal target in cancers with SMARCA4 mutations. This document is intended for researchers, scientists, and professionals in the field of drug development.

### **Introduction to SMARCA2 Degradation**

The SWI/SNF chromatin remodeling complex plays a crucial role in regulating gene expression by altering the structure of chromatin. The catalytic subunits of this complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are frequently mutated in various cancers. In tumors with inactivating mutations in SMARCA4, the cells become dependent on the paralog SMARCA2 for survival. This synthetic lethal relationship makes SMARCA2 an attractive therapeutic target.[1] [2][3][4]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide focuses on the chemical and biological characteristics of specific PROTACs designed to degrade SMARCA2.



# **Chemical Properties and Formulae of SMARCA2 Degraders**

Several PROTACs targeting SMARCA2 have been developed. This section details the chemical properties of three such molecules: PROTAC SMARCA2/4-degrader-7 (I-439), A947, and ACBI2.

Table 1: Chemical Properties of PROTAC SMARCA2 Degraders

| Property            | PROTAC<br>SMARCA2/4-<br>degrader-7 (I-439) | A947                                | ACBI2                               |
|---------------------|--------------------------------------------|-------------------------------------|-------------------------------------|
| Chemical Formula    | C51H61N11O5S                               | Not explicitly provided in snippets | Not explicitly provided in snippets |
| Molecular Weight    | 940.17 g/mol                               | Not explicitly provided in snippets | Not explicitly provided in snippets |
| CAS Number          | 2568277-89-2                               | Not explicitly provided in snippets | Not explicitly provided in snippets |
| Target(s)           | SMARCA2 and<br>SMARCA4                     | SMARCA2 (selective)                 | SMARCA2<br>(preferential)           |
| E3 Ligase Recruited | Not explicitly provided in snippets        | VHL                                 | VHL                                 |

Note: Detailed structural information for A947 and ACBI2 can be found in their respective publications.

## **Quantitative Biological Data**

The efficacy of PROTAC SMARCA2 degraders is quantified by several parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce degradation of the target protein in cellular assays.

Table 2: In Vitro and Cellular Activity of SMARCA2 Degraders



| Parameter                             | A947                                            | ACBI2                                                                 | PROTAC<br>SMARCA2/4-<br>degrader-7 (I-439) |
|---------------------------------------|-------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------|
| Binding Affinity (Kd) to SMARCA2      | 93 nM[6]                                        | Not explicitly provided in snippets                                   | Not available                              |
| Binding Affinity (Kd) to SMARCA4      | 65 nM[6]                                        | Not explicitly provided in snippets                                   | Not available                              |
| Degradation Potency<br>(DC50) SMARCA2 | 39 pM (in SW1573 cells)[2][6]                   | 1 nM (in RKO cells),<br>1-13 nM (in RKO and<br>NCI-H1568 cells)[7][8] | <100 nM (in A549 cells)[9]                 |
| Degradation Potency<br>(DC50) SMARCA4 | ~30-fold less potent<br>than for<br>SMARCA2[10] | 32 nM (in RKO cells)                                                  | <100 nM (in A549 cells)[9]                 |
| Maximal Degradation (Dmax)            | 96% at 10 nM[6]                                 | >90%                                                                  | >90%[9]                                    |
| Ternary Complex Affinity (EC50)       | Not available                                   | < 45 nM[7][11]                                                        | Not available                              |

Table 3: In Vivo Properties of ACBI2

| Parameter            | Value                                                                                       |
|----------------------|---------------------------------------------------------------------------------------------|
| Oral Bioavailability | 22% in mice[8]                                                                              |
| In Vivo Efficacy     | Significant tumor growth inhibition in A549 xenograft model (80 mg/kg, p.o., once daily)[8] |

## **Experimental Protocols**

Detailed experimental protocols are crucial for the evaluation and comparison of PROTAC degraders. The following sections outline the key methodologies employed in the characterization of A947 and ACBI2.



#### **Binding Affinity Determination**

Surface Plasmon Resonance (SPR) is a common technique to measure the binding affinity (Kd) of the PROTAC to its target protein and the E3 ligase.

- Principle: The PROTAC is immobilized on a sensor chip, and the protein of interest (e.g., SMARCA2 bromodomain) is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured.
- · General Protocol:
  - Immobilize the PROTAC on a suitable sensor chip.
  - Prepare a series of dilutions of the purified SMARCA2 or SMARCA4 bromodomain protein.
  - Inject the protein solutions over the sensor surface and a reference surface.
  - Monitor the association and dissociation phases.
  - Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

### In Vitro Protein Degradation Assays

The ability of a PROTAC to induce the degradation of the target protein is typically assessed in cell-based assays.

- Method: In-Cell Western™ or standard Western Blotting.
- General Protocol:
  - Plate cells (e.g., SW1573, RKO, A549) in multi-well plates and allow them to adhere.
  - Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).



- Lyse the cells and determine the total protein concentration.
- For Western Blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., HDAC1, Vinculin).
- For In-Cell Western™, fix and permeabilize the cells in the plate, followed by incubation
  with primary antibodies against the target and a normalization protein.
- Detect the primary antibodies with fluorescently labeled secondary antibodies.
- Quantify the signal intensity and normalize to the loading control and vehicle-treated cells.
- Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation).[1]

### **Ubiquitination Assays**

To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system, ubiquitination of the target protein can be assessed.

- Method: Immunoprecipitation followed by Western Blotting or mass spectrometry-based diglycine remnant profiling.
- General Protocol (IP-Western):
  - Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
  - Lyse the cells and immunoprecipitate the target protein (e.g., SMARCA2).
  - Elute the immunoprecipitated proteins and analyze by Western blotting using an antiubiquitin antibody. An increase in the high molecular weight smear indicates increased ubiquitination.

### **In Vivo Efficacy Studies**



The anti-tumor activity of SMARCA2 degraders is evaluated in animal models, typically xenografts of human cancer cell lines.

#### General Protocol:

- Implant human cancer cells with a SMARCA4 mutation (e.g., A549) subcutaneously into immunocompromised mice.
- Allow the tumors to reach a specified size.
- Randomize the mice into treatment and vehicle control groups.
- Administer the PROTAC (e.g., ACBI2 at 80 mg/kg orally, once daily) and vehicle control for a defined period.
- Monitor tumor volume and body weight regularly.
- At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for SMARCA2 levels).[8]

### **Signaling Pathways and Mechanisms**

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.





Click to download full resolution via product page

Caption: PROTAC-mediated degradation of SMARCA2.

The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. This is due to the essential role of the remaining SMARCA2-containing SWI/SNF complex in maintaining the expression of genes critical for cell survival and proliferation in this context. Recent studies suggest that SMARCA2 degradation leads to enhancer reprogramming, affecting the expression of key cell-cycle genes.[12]



Click to download full resolution via product page



Caption: Downstream effects of SMARCA2 degradation in SMARCA4-mutant cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A two-faced selectivity solution to target SMARCA2 for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. opnme.com [opnme.com]
- 12. Molecular insights into SMARCA2 degradation in SMARCA4-mutant lung cancers -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PROTAC SMARCA2 degrader-7 chemical properties and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15579680#protac-smarca2-degrader-7-chemical-properties-and-formula]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com